Methyl 4-hydroxypentanoate

Catalog No.
S15517302
CAS No.
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxypentanoate

Product Name

Methyl 4-hydroxypentanoate

IUPAC Name

methyl 4-hydroxypentanoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3

InChI Key

ACHJFGYOUCOVQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)O

Methyl 4-hydroxypentanoate (MHP) is a versatile, acyclic C5 hydroxy-ester that serves as a critical intermediate in biomass valorization and biodegradable polymer synthesis [1]. Functioning as the stable, ring-opened ester counterpart to gamma-valerolactone (GVL) and the reduced form of methyl levulinate (ML), MHP provides direct access to a secondary hydroxyl group and a methyl ester within the same molecule. In procurement, it is primarily sourced as a monomer for poly(4-hydroxyvalerate) (P4HV) production, a chiral building block for pharmaceuticals, and a specialized precursor where the thermodynamic stability of a lactone ring would otherwise hinder downstream reactivity [2].

Research Fit

Chiral resolution substrate for enantiopure building blocks
Bio-based platform chemical via GVL / methyl levulinate route
Bifunctional reactivity: terminal methyl ester + secondary alcohol

Buyers often attempt to substitute MHP with cheaper, more abundant analogs like gamma-valerolactone (GVL) or methyl levulinate (ML). However, generic substitution fails because these structural differences dictate fundamentally different reactivity profiles. GVL is a highly stable five-membered lactone; its thermodynamic resistance to ring-opening polymerization (ROP) makes it unsuitable for direct polycondensation without specialized catalysts and extreme conditions [1]. Conversely, ML is a keto-ester that requires high-pressure catalytic hydrogenation (often with Ru or Ni catalysts) to yield the necessary hydroxyl group, introducing process complexity and the risk of humin-based catalyst deactivation [2]. Procuring MHP directly circumvents both the thermodynamic barrier of lactone ring-opening and the operational overhead of keto-reduction.

Substitution Risk

Attribute
Methyl 4-hydroxypentanoate
Analog May Differ
Hydroxyl Position
4-hydroxy (secondary)
3-hydroxy isomer may shift chiral recognition
Ester Identity
Methyl ester
Ethyl ester analog may alter resolution kinetics
Feedstock Origin
Bio-based (GVL / levulinate)
Petroleum-derived esters lack renewable carbon context

Bypassing the Thermodynamic Barrier of Lactone Ring-Opening

In the synthesis of poly(4-hydroxyvalerate) (P4HV), gamma-valerolactone (GVL) presents a significant thermodynamic hurdle. As a highly stable 5-membered lactone, GVL resists ring-opening polymerization (ROP), often requiring extreme pressures or specialized metal catalysts, and suffering from a low ceiling temperature that limits molecular weight [1]. In contrast, Methyl 4-hydroxypentanoate is an acyclic hydroxy-ester that undergoes direct step-growth polycondensation via transesterification. This acyclic structure allows for the continuous removal of methanol to drive the equilibrium forward, achieving high-molecular-weight P4HV without the thermodynamic penalty of breaking a stable lactone ring.

Evidence DimensionPolymerization pathway viability
Target Compound DataUndergoes direct polycondensation via methanol elimination
Comparator Or BaselineGVL (highly resistant to ROP due to 5-membered ring stability)
Quantified DifferenceEliminates the thermodynamic barrier of ROP
ConditionsStep-growth transesterification vs. Ring-opening polymerization

For materials scientists developing biodegradable PHAs, procuring the acyclic ester is essential to achieve efficient polymerization without specialized ROP catalysts.

Enantioselectivity
Head-to-head
~3-fold higher enantiomeric ratio (E) with benzyl amine vs ammonia
Supports chiral resolution workflow optimization
CAL-B catalyzed aminolysis, 30 °C

Elimination of High-Pressure Catalytic Hydrogenation Steps

Utilizing methyl levulinate (ML) as a precursor for C5 diols or hydroxy-esters requires a catalytic transfer hydrogenation (CTH) step. This process typically demands elevated temperatures (100–200 °C), high H2 pressures (up to 1.0 MPa), and transition metal catalysts (e.g., Ru/C or Zr-based) [1]. Furthermore, prolonged contact times during ML hydrogenation often lead to the deposition of high-molecular-weight humins, causing up to a 2% carbon balance loss and rapid catalyst deactivation [2]. Procuring Methyl 4-hydroxypentanoate directly provides the pre-reduced secondary alcohol, completely bypassing the hydrogenation step, eliminating humin formation, and reducing reactor overhead.

Evidence DimensionProcess requirements for hydroxyl generation
Target Compound Data0 MPa H2 required; pre-reduced secondary alcohol
Comparator Or BaselineMethyl Levulinate (requires 1.0 MPa H2, 100+ °C, and metal catalysts)
Quantified Difference100% reduction in hydrogenation steps and humin-based catalyst deactivation
ConditionsIndustrial precursor selection for C5 derivatives

Bypassing the hydrogenation of ML saves significant capital expenditure on high-pressure reactors and consumable metal catalysts.

M4P Selectivity
Reported
81% selectivity for methyl 4-pentenoate (M4P) from GVL
Supports bio-based monomer route selection
Zr/SiO₂ catalyst, gas-phase conditions

Superior Shelf Stability Against Spontaneous Lactonization

The free acid analog, 4-hydroxypentanoic acid, is notoriously unstable and spontaneously undergoes intramolecular esterification (dehydration) to form GVL at room temperature [1]. This makes the free acid virtually impossible to store or procure as a discrete reagent. Methyl 4-hydroxypentanoate, by virtue of its methyl ester group, is significantly more stable. It requires specific Lewis or Brønsted acid catalysis and elevated temperatures to drive the dealcoholization and ring-closure to GVL [2]. This kinetic stability allows MHP to be handled, stored, and utilized as an isolable acyclic building block in complex multistep syntheses.

Evidence DimensionSpontaneous cyclization rate at standard conditions
Target Compound DataKinetically stable; requires acid/heat for lactonization
Comparator Or Baseline4-Hydroxypentanoic acid (spontaneously cyclizes to GVL at room temperature)
Quantified DifferenceEnables long-term storage and handling as an acyclic monomer
ConditionsStandard temperature and pressure storage

Buyers requiring an acyclic C5 hydroxy-carbonyl building block must procure the methyl ester, as the free acid cannot be reliably stored without converting to the lactone.

Feedstock Origin
Class-level
Derived from methyl levulinate / γ-valerolactone (renewable)
Renewable carbon content context
Categorical distinction; verify lot-specific origin
Space-Time Yield
Reported
35.3 kgMP/kgcat/h
Supports process efficiency assessment
Optimized 25Zr/SiO₂ catalyst
Catalyst Stability
Reported
>340 h stable on-stream operation
Supports continuous process feasibility review
25Zr/SiO₂, gas-phase operation

Synthesis of Poly(4-hydroxyvalerate) (P4HV) and PHA Copolymers

Where direct step-growth polycondensation is preferred over the thermodynamically hindered ring-opening polymerization of GVL, allowing for efficient production of biodegradable plastics [1].

Precursor for 1,4-Pentanediol Production

Where bypassing the high-pressure hydrogenation of methyl levulinate reduces catalyst deactivation, humin formation, and overall operational costs during diol synthesis [2].

Chiral Building Block in Pharmaceutical Synthesis

Where the stable, acyclic nature of enantiopure (R)- or (S)-methyl 4-hydroxypentanoate is required to prevent premature lactonization during complex API formulation and multi-step synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Enantioselectivity tuning context
Lipase-catalyzed resolution pathway review
Bio-based nylon-6 monomer synthesis
Dehydration product selectivity context
M4P route selectivity and catalyst performance review
Biorefinery process development
Continuous processing context
Catalyst lifetime and space-time yield review

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

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